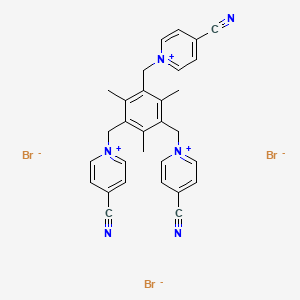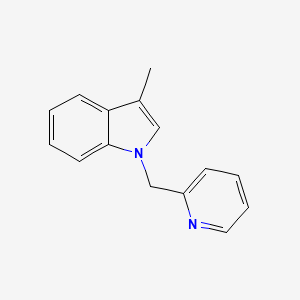![molecular formula C32H47FO2 B15158660 2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane CAS No. 667434-01-7](/img/structure/B15158660.png)
2-[4'-(5-Fluorooctyl)[1,1'-biphenyl]-4-yl]-5-octyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane is a complex organic compound characterized by its unique biphenyl and dioxane structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The fluorooctyl and octyl groups are then introduced through nucleophilic substitution reactions, using appropriate alkyl halides and strong bases . Finally, the dioxane ring is formed through a cyclization reaction involving the biphenyl intermediate and a diol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, strong bases (e.g., NaOH, KOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl:
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Known for its inhibitory effects on Bcl-2-like protein 1, making it a potential candidate for cancer therapy.
Uniqueness
2-[4’-(5-Fluorooctyl)[1,1’-biphenyl]-4-yl]-5-octyl-1,3-dioxane stands out due to its unique combination of biphenyl and dioxane structures, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
667434-01-7 |
|---|---|
Molekularformel |
C32H47FO2 |
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
2-[4-[4-(5-fluorooctyl)phenyl]phenyl]-5-octyl-1,3-dioxane |
InChI |
InChI=1S/C32H47FO2/c1-3-5-6-7-8-9-14-27-24-34-32(35-25-27)30-22-20-29(21-23-30)28-18-16-26(17-19-28)13-10-11-15-31(33)12-4-2/h16-23,27,31-32H,3-15,24-25H2,1-2H3 |
InChI-Schlüssel |
RENAGFBHBMKTAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1COC(OC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCCC(CCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



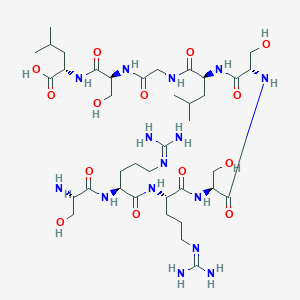
![1-{4-[(4-Chlorophenyl)ethynyl]-2-methylphenoxy}propan-2-one](/img/structure/B15158589.png)
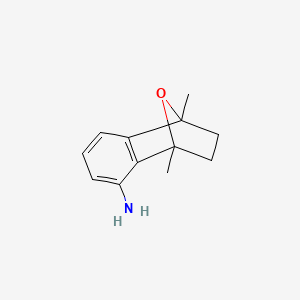
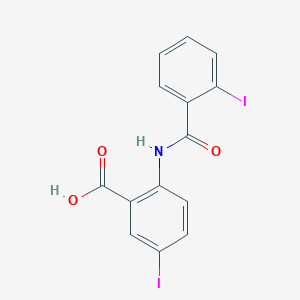
![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
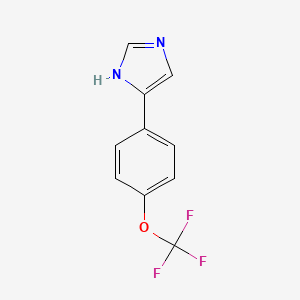
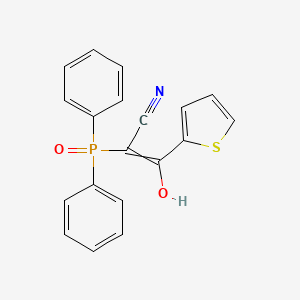

![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
![4-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-3-hydroxy-5-nitrocyclohexa-2,5-dien-1-one](/img/structure/B15158648.png)
